molecular formula C21H15Cl2N3O2 B2884490 1,3-bis(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923114-13-0

1,3-bis(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2884490
CAS No.: 923114-13-0
M. Wt: 412.27
InChI Key: XVQGAIKQGBTLEL-UHFFFAOYSA-N
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Description

“1,3-bis(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a chemical compound that belongs to the class of pyrido[3,2-d]pyrimidines . Pyrido[3,2-d]pyrimidines are a type of privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body .


Synthesis Analysis

The synthesis of pyrido[3,2-d]pyrimidines has been reported in the literature. For instance, N-Bridged pyrido[4,3-d]pyrimidines were synthesized starting from commercially available malononitrile dimer and dimethyl 5-aminoisophthalate . Another synthesis method was developed starting from 2-chloropyridine-3-carboxylic acid by esterification, nucleophilic aromatic substitution, and amide formation in one step, and ring closure .


Molecular Structure Analysis

The molecular structure of pyrido[3,2-d]pyrimidines has been characterized by nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving pyrido[3,2-d]pyrimidines are diverse. For example, it was found that the first azido group after the addition to C -4 tautomerizes to tetrazole 10T, where tetrazole, as an electron-withdrawing group, makes the pyrimidine system more reactive toward a second nucleophilic addition, and the final 2,4-disubstituted system is formed .

Scientific Research Applications

Unique Chemical Synthesis Approaches

Researchers have developed unique synthetic approaches involving 1,3-bis(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione and related compounds. For instance, a study highlights a regioselective one-pot synthesis of 1-alkyl-/allyl-3-(o-chlorobenzyl) uracils, showcasing the compound's anti-HIV activity among selected uracil derivatives. This innovative synthesis pathway underscores the compound's utility in creating biologically active molecules (Malik, Singh, & Kumar, 2006).

Photophysical Properties and Applications

Another facet of research on this compound involves its photophysical properties and applications. For example, the synthesis and characterization of pyrimidine-phthalimide derivatives, including compounds structurally similar to this compound, have led to the development of novel colorimetric pH sensors and logic gates. These findings demonstrate the compound's role in advancing materials science, particularly in the creation of sensors with potential environmental and biomedical applications (Yan et al., 2017).

Advanced Material Development

Research has also extended into the development of advanced materials, with studies focusing on the synthesis of polymers and luminescent compounds. The incorporation of the pyrrolo[3,4-c]pyrrole-1,4-dione unit, a compound similar in structure to this compound, into polymers has resulted in materials exhibiting strong fluorescence. These materials have potential applications in the fields of optoelectronics and sensor technology, highlighting the compound's relevance in the synthesis of functional materials (Zhang & Tieke, 2008).

Future Directions

The future directions for the study of pyrido[3,2-d]pyrimidines are promising. They have been identified as potent inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction . This suggests that they can serve as a new starting point for the future development of small-molecule antitumor immunomodulators targeting the PD-1/PD-L1 axis .

Properties

IUPAC Name

1,3-bis[(4-chlorophenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O2/c22-16-7-3-14(4-8-16)12-25-18-2-1-11-24-19(18)20(27)26(21(25)28)13-15-5-9-17(23)10-6-15/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQGAIKQGBTLEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N(C(=O)N2CC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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